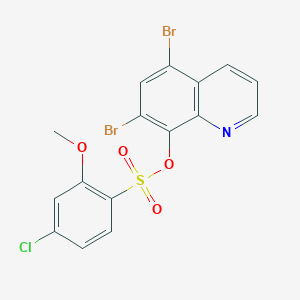

5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

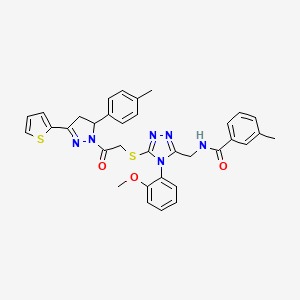

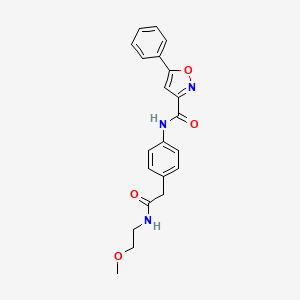

The compound “5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate” is a complex organic molecule that contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains bromine, chlorine, and sulfonate groups .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The presence of bromine and chlorine atoms would add to the complexity due to their size and electron withdrawing nature .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the electron withdrawing bromine and chlorine atoms, as well as the electron donating methoxy group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine and chlorine atoms would likely make it relatively heavy and possibly volatile .Applications De Recherche Scientifique

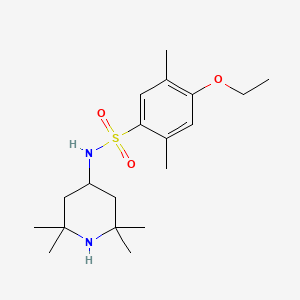

Synthesis and Antimicrobial Activities

A study by Dixit et al. (2010) discusses the synthesis of a novel bi-dentate ligand with significant antimicrobial and antifungal activities, utilizing moieties related to 8-hydroxyquinolines and sulfonamides. This highlights the potential of such compounds in developing new antimicrobial agents (Dixit et al., 2010).

Chemoselective Synthesis for Antimicrobial Evaluation

Krishna (2018) explored the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, demonstrating potent antibacterial and antifungal activities among synthesized compounds. This work suggests the therapeutic potential of sulfonate derivatives in treating microbial infections (Krishna, 2018).

Antioxidant Activity from Marine Sources

Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, some of which showed potent antioxidant activities. This research indicates the potential of bromophenol derivatives in developing natural antioxidant agents (Li et al., 2011).

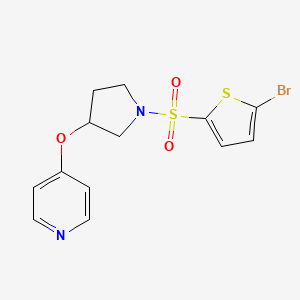

Application in Tubulin Polymerization Inhibition

Lee et al. (2011) investigated the impact of various bridging groups on the biological activity of 5-amino-2-aroylquinolines, with certain derivatives showing significant antiproliferative activity and the ability to inhibit tubulin polymerization. This work contributes to the understanding of the structural activity relationships in cancer therapy (Lee et al., 2011).

Catalytic Applications

Conelly-Espinosa and Morales-Morales (2010) described the use of a palladium complex with 8-hydroxyquinoline-5-sulfonic acid as a highly efficient catalyst for Suzuki–Miyaura cross-couplings in water, illustrating the compound's utility in green chemistry applications (Conelly-Espinosa & Morales-Morales, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 4-chloro-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2ClNO4S/c1-23-13-7-9(19)4-5-14(13)25(21,22)24-16-12(18)8-11(17)10-3-2-6-20-15(10)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDYXEPCNPFVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

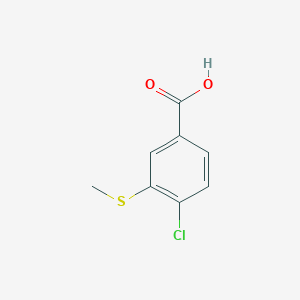

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2725117.png)

![N-benzyl-3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725118.png)